An In-depth Technical Guide to Ethyl 4-iodobenzoate (CAS: 51934-41-9)
An In-depth Technical Guide to Ethyl 4-iodobenzoate (CAS: 51934-41-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-iodobenzoate (B1621894), with the CAS number 51934-41-9, is a pivotal halogenated aromatic ester extensively utilized in organic synthesis.[1] Its structure, featuring an iodine atom at the para position of the benzene (B151609) ring and an ethyl ester group, makes it a versatile building block, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its application in key organic transformations. Spectroscopic data and safety information are also presented to ensure its effective and safe handling in a laboratory setting.
Chemical and Physical Properties
Ethyl 4-iodobenzoate is a colorless to light yellow liquid under standard conditions.[1] It is characterized by its ester and iodo functional groups, which dictate its reactivity.[1] The compound is sparingly soluble in water but soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), and hexane.
Table 1: Physicochemical Properties of Ethyl 4-iodobenzoate
| Property | Value | Reference |
| CAS Number | 51934-41-9 | [2][3] |
| Molecular Formula | C₉H₉IO₂ | [2][3] |
| Molecular Weight | 276.07 g/mol | [2][3] |
| IUPAC Name | ethyl 4-iodobenzoate | [2][3] |
| Synonyms | 4-Iodobenzoic acid ethyl ester, p-Iodobenzoic acid ethyl ester, 4-(Ethoxycarbonyl)phenyl iodide | [2][4] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 281-283 °C | [5] |
| Density | 1.641 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5880 | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane | [5] |
Spectroscopic Data
The structural elucidation of Ethyl 4-iodobenzoate is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyl 4-iodobenzoate
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85-7.81 (m, 2H, Ar-H), 7.75-7.64 (m, 2H, Ar-H), 4.48-4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42-1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃). | [2] (Interpreted) |
| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 166.0 (C=O), 137.8 (Ar-C), 131.5 (Ar-C), 130.0 (Ar-C), 99.0 (Ar-C-I), 61.0 (-OCH₂CH₃), 14.3 (-OCH₂CH₃). | [3] (Interpreted) |
| Mass Spectrometry (EI) | m/z: 276 (M+), 231, 248, 76, 50. | [2] |
| Infrared (IR, neat) | (cm⁻¹): 1720 (C=O stretch), 1275, 1110 (C-O stretch). |
Experimental Protocols
Synthesis of Ethyl 4-iodobenzoate
3.1.1 Fischer Esterification of 4-Iodobenzoic Acid
This method involves the acid-catalyzed esterification of 4-iodobenzoic acid with ethanol (B145695).
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Materials: 4-iodobenzoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain pure Ethyl 4-iodobenzoate.
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Caption: Fischer Esterification Synthesis of Ethyl 4-iodobenzoate.
3.1.2 Synthesis from Ethyl 4-bromobenzoate (B14158574)
This protocol describes an iodine-exchange reaction.
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Materials: Ethyl 4-bromobenzoate, potassium iodide (KI), copper(I) oxide (Cu₂O), L-proline, ethanol.
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Procedure:
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To a Schlenk tube, add Cu₂O (10 mol%), L-proline (20 mol%), ethyl 4-bromobenzoate (1.0 eq), and potassium iodide (1.5 eq).
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Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
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Add anhydrous ethanol.
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Seal the tube and heat the reaction mixture to 110 °C with stirring.
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Monitor the reaction progress by Gas Chromatography (GC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10/1) to afford Ethyl 4-iodobenzoate.[3]
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Application in Cross-Coupling Reactions
Ethyl 4-iodobenzoate is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of biaryl and enyne derivatives.
3.2.1 Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between Ethyl 4-iodobenzoate and an organoboron compound.
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Materials: Ethyl 4-iodobenzoate, arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene (B28343)/water).
-
Procedure:
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To a dry Schlenk flask, add Ethyl 4-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
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Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction by TLC or GC-MS.
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After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash chromatography on silica gel.
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Caption: Suzuki-Miyaura Coupling with Ethyl 4-iodobenzoate.
3.2.2 Sonogashira Coupling
This reaction couples Ethyl 4-iodobenzoate with a terminal alkyne.
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Materials: Ethyl 4-iodobenzoate, terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
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To a Schlenk flask, add Ethyl 4-iodobenzoate (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
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Evacuate and backfill with an inert gas.
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Add the solvent and the base, followed by the terminal alkyne (1.1-1.5 eq).
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Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
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Work-up typically involves filtration to remove the amine salt, followed by extraction with an organic solvent, washing, drying, and concentration.
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Purify the product by column chromatography.
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3.2.3 Heck-Mizoroki Reaction
This reaction involves the coupling of Ethyl 4-iodobenzoate with an alkene.
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Materials: Ethyl 4-iodobenzoate, an alkene (e.g., styrene (B11656) or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent (e.g., DMF or acetonitrile).
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Procedure:
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In a sealed tube or Schlenk flask, combine Ethyl 4-iodobenzoate (1.0 eq), the alkene (1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if required), and the base (2.0 eq).
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Add the solvent and degas the mixture.
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Heat the reaction to 80-120 °C for several hours until the starting material is consumed (monitored by GC or TLC).
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After cooling, dilute with water and extract with an organic solvent.
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Wash the combined organic layers, dry, and concentrate.
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Purify by column chromatography to obtain the substituted alkene.
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Safety and Handling
Ethyl 4-iodobenzoate is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 4-iodobenzoate is a highly valuable and versatile reagent in modern organic synthesis. Its utility as a substrate in a variety of cross-coupling reactions makes it an essential building block for the construction of complex organic molecules in the fields of drug discovery, materials science, and agrochemicals. The experimental protocols provided herein offer a foundation for the synthesis and application of this important compound. Adherence to the safety guidelines is crucial for its responsible handling in the laboratory.
